molecular formula C16H19ClN4O4S B2410961 (5-chloro-2-methoxyphenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone CAS No. 1797630-31-9

(5-chloro-2-methoxyphenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2410961
CAS RN: 1797630-31-9
M. Wt: 398.86
InChI Key: NRJALKMHAFZBQU-UHFFFAOYSA-N
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Description

The compound (5-chloro-2-methoxyphenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a chemical with the molecular formula C14H18ClNO2 . It has a molecular weight of 267.75 .

Scientific Research Applications

Molecular Stabilities and Docking Studies

The molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives, including compounds related to (5-chloro-2-methoxyphenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone, have been explored. These studies reveal insights into the anti-cancer properties of such compounds through density functional theory and molecular docking (Karayel, 2021).

Synthesis and Structure Analysis

The synthesis and structural characterization of novel N-phenylpyrazolyl aryl methanones derivatives, which include compounds with a similar structure to the chemical , have been conducted. These compounds, characterized by various spectroscopic techniques, show potential herbicidal and insecticidal activities (Wang et al., 2015).

Antibacterial Activity of Triazole Analogues

Triazole analogues of piperazine, including compounds structurally related to our compound of interest, have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. These compounds have shown significant inhibition of bacterial growth, indicating potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

Structural Characterization in Anti-tuberculosis Drug Synthesis

The molecular structure of a side product in the synthesis of an anti-tuberculosis drug candidate, which is structurally related to the compound , has been reported. This insight is crucial for understanding the synthesis process of new anti-tuberculosis drug candidates (Eckhardt et al., 2020).

Antimicrobial and Antitubercular Potential

A series of analogues based on a core structure similar to the compound have been synthesized and tested for their antibacterial, antifungal, and antitubercular properties. These compounds have shown significant activity against the Mycobacterium tuberculosis H37Rv strain (Rishikesan et al., 2021).

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O4S/c1-20-10-18-19-16(20)26(23,24)12-5-7-21(8-6-12)15(22)13-9-11(17)3-4-14(13)25-2/h3-4,9-10,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJALKMHAFZBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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